8-(2-methoxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
8-(2-methoxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.18008961 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions .
Mode of Action
This could potentially inhibit the replication of the virus .
Biochemical Pathways
By inhibiting the function of the Gag-Pol polyprotein, it could disrupt the assembly and maturation of new virions, thereby affecting the overall viral replication process .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on viral replication. By disrupting the function of the Gag-Pol polyprotein, it could prevent the assembly and maturation of new virions, thereby reducing the overall viral load .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other imidazo[2,1-f]purine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the methoxyethyl, dimethyl, and methylbenzyl groups present in the compound .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 8-(2-methoxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in animal models . Such information could provide insights into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . Understanding the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, would be crucial for elucidating its biochemical role .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would be valuable for understanding its biochemical significance .
Subcellular Localization
Understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be crucial for elucidating its biochemical role .
Properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-5-7-15(8-6-13)12-25-18(26)16-17(22(3)20(25)27)21-19-23(9-10-28-4)14(2)11-24(16)19/h5-8,11H,9-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIIPAIAFBUFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCOC)C)N(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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